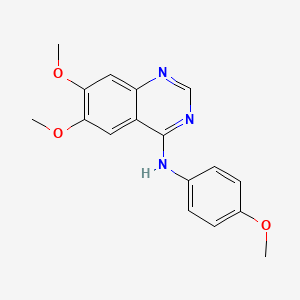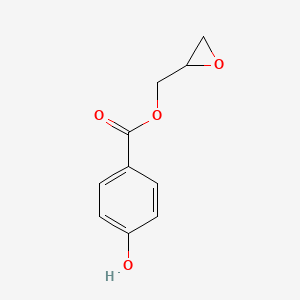![molecular formula C23H32N4O5S B14142058 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 871486-05-4](/img/structure/B14142058.png)
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide involves multiple steps. The initial step typically includes the formation of the pyrrole ring, followed by the introduction of the acetyl group at the 4-position. The diethylsulfamoyl group is then attached to the phenyl ring, and finally, the morpholine group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
科学的研究の応用
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein inhibition, particularly bromodomain and extra-terminal domain (BET) proteins.
Medicine: It has potential therapeutic applications in treating diseases like cancer by inhibiting cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and chemical products
作用機序
The compound exerts its effects by inhibiting BET proteins, which play a crucial role in regulating gene expression. By binding to the acetyl-lysine recognition site of these proteins, it prevents the interaction between BET proteins and acetylated histones, leading to the suppression of gene transcription. This inhibition results in decreased cell proliferation and has potential therapeutic implications in cancer treatment .
類似化合物との比較
Similar compounds include other pyrrole derivatives with varying substituents. For example:
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide lies in its specific inhibitory action on BET proteins, making it a valuable compound for targeted therapeutic applications .
特性
CAS番号 |
871486-05-4 |
|---|---|
分子式 |
C23H32N4O5S |
分子量 |
476.6 g/mol |
IUPAC名 |
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5S/c1-6-27(7-2)33(30,31)18-8-9-20(26-10-12-32-13-11-26)19(14-18)25-23(29)22-15(3)21(17(5)28)16(4)24-22/h8-9,14,24H,6-7,10-13H2,1-5H3,(H,25,29) |
InChIキー |
IBUWOJUUBDSMJP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C(=C(N3)C)C(=O)C)C |
溶解性 |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
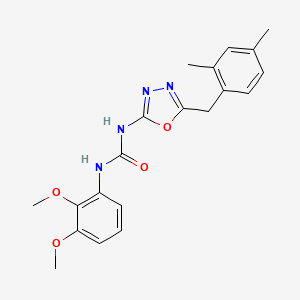
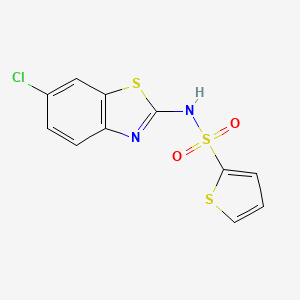
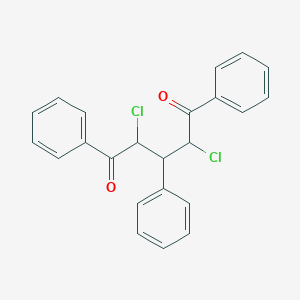
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
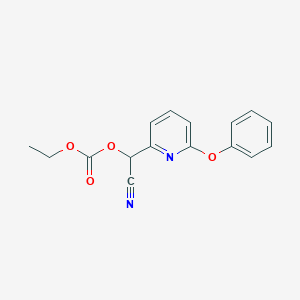

![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
